molecular formula C18H17NO2 B161932 Glycoborinine CAS No. 233279-39-5

Glycoborinine

Cat. No.: B161932
CAS No.: 233279-39-5
M. Wt: 279.3 g/mol
InChI Key: KGHHJTRYOSFBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycoborinine involves several steps, starting from the extraction of the compound from Glycosmis pentaphylla. The process typically includes the isolation of the plant material, followed by solvent extraction and chromatographic purification to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for high purity. Current methods focus on optimizing the extraction and purification processes to increase yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Glycoborinine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with potentially enhanced biological activities .

Scientific Research Applications

Glycoborinine has a wide range of scientific research applications:

Mechanism of Action

Glycoborinine exerts its effects primarily through the mitochondrial apoptotic pathway. It induces the production of reactive oxygen species, leading to the disruption of mitochondrial membrane potential. This results in the release of cytochrome c and the activation of caspase-3, ultimately leading to apoptosis . The molecular targets involved include Bax, Bcl-2, and poly ADP-ribose polymerase .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its potent anti-cancer activity and its ability to induce apoptosis through the mitochondrial pathway. Its dual activity against cancer and diabetes further highlights its potential as a multi-functional therapeutic agent .

Properties

IUPAC Name

3,3,10-trimethyl-7H-pyrano[3,2-g]carbazol-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-10-8-12-14(9-15(10)20)19-13-4-5-16-11(17(12)13)6-7-18(2,3)21-16/h4-9,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHHJTRYOSFBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)NC3=C2C4=C(C=C3)OC(C=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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